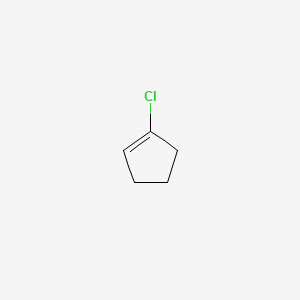

1-Chloro-1-cyclopentene

Beschreibung

1-Chloro-1-cyclopentene (C₅H₇Cl) is a cyclic halogenated alkene that has garnered attention as a versatile intermediate and building block in organic synthesis. evitachem.com It is a colorless to pale yellow liquid, and its reactivity is primarily defined by the presence of the carbon-carbon double bond and the chlorine substituent. chembk.comontosight.ai This structure allows this compound to participate in a variety of organic reactions, making it a valuable tool for chemists in the synthesis of more complex molecules. evitachem.comontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇Cl scbt.comsigmaaldrich.com |

| Molecular Weight | 102.56 g/mol scbt.comsigmaaldrich.com |

| Boiling Point | 113-115 °C chembk.comchemicalbook.com |

| Density | 1.035 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.4651 chembk.comchemicalbook.com |

| CAS Number | 930-29-0 scbt.comsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chlorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUIJZWQFDQKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239229 | |

| Record name | Cyclopentene, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-29-0 | |

| Record name | Cyclopentene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-1-cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 1 Cyclopentene

Direct Halogenation Approaches for Cyclopentene (B43876) Derivatization

Direct chlorination of cyclopentene represents a straightforward conceptual pathway to halogenated cyclopentane (B165970) derivatives. ontosight.ai This method involves treating cyclopentene with a chlorinating agent, such as chlorine gas. ontosight.aievitachem.com However, this approach often presents significant challenges in achieving selectivity for 1-chloro-1-cyclopentene.

The reaction of an alkene like cyclopentene with chlorine typically leads to an addition reaction across the double bond, yielding predominantly 1,2-dichlorocyclopentane. This occurs as the chlorine molecule adds to the two carbons of the former double bond. Achieving substitution at the vinylic position (one of the carbons of the double bond) to form this compound directly is less common and can be complicated by competing reactions, including allylic chlorination at the carbon adjacent to the double bond. Therefore, while direct chlorination is a method for introducing chlorine to the cyclopentane ring system, it is often not a selective method for producing this compound as the primary product.

| Starting Material | Reagent | Potential Major Product | Potential By-products |

| Cyclopentene | Chlorine (Cl₂) | 1,2-Dichlorocyclopentane | 3-Chlorocyclopentene, this compound |

Functionalization of Cyclopentanone (B42830) Precursors to Access this compound

A more reliable and widely cited method for the synthesis of this compound involves the functionalization of a cyclopentanone precursor. guidechem.com This strategy transforms the ketone functional group into the desired vinyl chloride.

The classical and established method utilizes phosphorus pentachloride (PCl₅) as the chlorinating reagent. guidechem.compatsnap.com In this reaction, cyclopentanone is treated with phosphorus pentachloride, which effectively converts the carbonyl group (C=O) into a vinyl chloride. This transformation is a standard procedure in organic synthesis for converting ketones to the corresponding chlorinated alkenes. guidechem.com

Table 1: Synthesis of this compound from Cyclopentanone

| Precursor | Reagent | Product | Reaction Type | Reference |

| Cyclopentanone | Phosphorus pentachloride (PCl₅) | This compound | Ketone to Vinyl Chloride Conversion | guidechem.com |

Emerging Synthetic Routes and Green Chemistry Perspectives in this compound Synthesis

In recent years, the principles of green chemistry have spurred the development of more environmentally friendly and efficient synthetic methods, moving away from classical routes that often use harsh reagents and produce significant waste. For the synthesis of vinyl chlorides, emerging strategies focus on catalytic processes that operate under milder conditions.

One such advancement is the catalytic synthesis of vinyl chlorides from ketone precursors. organic-chemistry.org Research has demonstrated a method for producing aryl-(Z)-vinyl chlorides from aromatic ketones using a catalytic amount of scandium triflate (Sc(OTf)₃) in the presence of bis(trichloromethyl) carbonate as the chlorinating agent. organic-chemistry.org This approach presents a significant improvement over traditional methods that rely on stoichiometric amounts of toxic phosphorus-based reagents like PCl₅. organic-chemistry.org

Key advantages of this emerging catalytic route include:

Reduced Waste: It employs a catalyst, which is used in small amounts and is regenerated, minimizing waste. organic-chemistry.org

Milder Conditions: The reaction proceeds under less harsh conditions compared to methods involving reagents like phosphorus pentachloride. organic-chemistry.org

High Efficiency: The method provides good to excellent yields for various substrates. organic-chemistry.org

While the published research focuses on aromatic ketones, the underlying principles offer a promising green perspective for the synthesis of cyclic vinyl chlorides like this compound. organic-chemistry.org

Table 2: Comparison of Classical vs. Emerging Synthetic Approaches

| Feature | Classical Method | Emerging Catalytic Method |

| Precursor | Cyclopentanone | Ketones (e.g., Aromatic Ketones) |

| Reagent | Phosphorus pentachloride (PCl₅) | Bis(trichloromethyl) carbonate |

| Catalyst | None (Stoichiometric reagent) | Scandium triflate (Sc(OTf)₃) |

| Key Advantage | Well-established procedure | Catalytic, reduced waste, milder conditions |

| Green Chemistry Alignment | Low | High |

Reactivity and Transformative Reactions of 1 Chloro 1 Cyclopentene

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the functionalization of 1-chloro-1-cyclopentene. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely utilized method for forming carbon-carbon bonds. This compound readily undergoes this reaction with various arylboronic acids to produce 1-aryl-1-cyclopentenes. sigmaaldrich.cnchemicalbook.comscbt.com These reactions are typically carried out in the presence of a palladium catalyst and a base. The catalytic cycle is understood to involve the oxidative addition of the vinyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, a study demonstrated the successful coupling of this compound with 4-methoxyphenylboronic acid, achieving an 85% yield of 1-(4-methoxyphenyl)-1-cyclopentene after heating at 100°C for 2 hours. acs.org The reaction's tolerance of various functional groups, such as nitro groups, highlights its synthetic utility. acs.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | 100 | 2 | 85 | acs.org |

Palladium-Catalyzed Cross-Coupling with Organozinc Reagents

The Negishi coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organozinc reagents. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with arylzinc reagents to generate the corresponding 1-aryl-1-cyclopentenes. sigmaaldrich.cnchemicalbook.com This reaction offers an alternative to the Suzuki coupling and is known for its high functional group tolerance and reactivity. wikipedia.org The general mechanism involves the oxidative addition of the vinyl chloride to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination. wikipedia.org

While specific examples detailing the Negishi coupling of this compound are not extensively documented in the provided results, the general applicability of this reaction to vinyl chlorides suggests its utility in synthesizing a range of substituted cyclopentenes. sigmaaldrich.cnchemicalbook.comwikipedia.org

This compound can also undergo palladium-catalyzed cross-coupling reactions with thiols to form vinyl thioethers. sigmaaldrich.cnchemicalbook.com This transformation provides a direct route to introduce sulfur-containing functionalities onto the cyclopentene (B43876) ring. The reaction is catalyzed by air-stable palladium complexes, highlighting the practicality of this method. sigmaaldrich.cnchemicalbook.com

Enantioconvergent catalysis is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product. acs.org While specific studies focusing on the enantioconvergent transformation of this compound were not found in the provided search results, the broader field of enantioconvergent cross-coupling reactions of racemic alkyl and vinyl electrophiles is well-established. acs.orgacs.orgacs.org These reactions often employ chiral nickel or palladium catalysts to control the stereochemical outcome. acs.org For instance, enantioconvergent Negishi reactions of α-chloro glycinates have been successfully used to synthesize α-amino acids. acs.org This suggests the potential for developing similar enantioconvergent methodologies for this compound and other chlorinated cyclic olefins to access chiral cyclopentene derivatives.

Nucleophilic Substitution and Elimination-Addition Mechanisms

Beyond transition metal-catalyzed reactions, this compound can undergo transformations through nucleophilic substitution and elimination-addition pathways, particularly with strong organometallic bases.

The reaction of this compound with phenyllithium (B1222949) has been a subject of mechanistic investigation. researchgate.netcaltech.edukoreascience.krcaltech.eduacs.org When heated together, they form 1-phenylcyclopentene. researchgate.netcaltech.edu Studies using this compound-1-¹⁴C have shown that the reaction proceeds with significant rearrangement of the carbon-14 (B1195169) label in the 1-phenylcyclopentene product. researchgate.netcaltech.educaltech.edu This observation is best explained by an elimination-addition mechanism that involves the formation of a highly reactive cyclopentyne (B14760497) intermediate. researchgate.netcaltech.edukoreascience.krcaltech.edu

The proposed mechanism involves the dehydrochlorination of this compound by phenyllithium to form cyclopentyne. Subsequent nucleophilic attack of phenyllithium on the strained triple bond of cyclopentyne, followed by protonation, leads to the formation of 1-phenylcyclopentene with the observed distribution of the isotopic label. researchgate.netcaltech.edu Specifically, the reaction of 1-chlorocyclopentene-1-¹⁴C with phenyllithium resulted in 1-phenylcyclopentene with the ¹⁴C label distributed among the 1-, 2-, and 5-positions. caltech.edu

Table 2: Distribution of ¹⁴C Label in 1-Phenylcyclopentene from the Reaction of this compound-1-¹⁴C with Phenyllithium

| Position of ¹⁴C in 1-Phenylcyclopentene | Distribution (%) | Reference |

|---|---|---|

| 1-position | 48.9 | researchgate.netcaltech.edu |

| 2-position | 36.2 | researchgate.netcaltech.edu |

This distribution strongly supports the intermediacy of a species with the symmetry of cyclopentyne. caltech.educaltech.edu

Elucidation of Cyclopentyne Intermediate Formation

The formation of a cyclopentyne intermediate in reactions involving this compound has been a subject of significant investigation. Early studies provided evidence for the intervention of strained cyclic alkynes, such as benzyne (B1209423) and cyclohexyne, in nucleophilic substitution reactions. caltech.edu Building on this, research designed to determine the minimum ring size for the elimination-addition mechanism demonstrated that an intermediate with the symmetry properties of cyclopentyne is involved in the reaction of this compound-1-¹⁴C with phenyllithium to form 1-phenylcyclopentene. caltech.edu

The generation of strained cyclic allenes and alkynes is often achieved through the reaction of vinyl halides with strong bases. tubitak.gov.tr For instance, the treatment of a vinyl bromide with potassium tert-butoxide was initially aimed at preparing 1,2-cyclopentadiene but instead yielded products suggestive of a cyclopentyne intermediate. tubitak.gov.tr

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Chloro 1 Cyclopentene

Mechanistic Hypotheses and Experimental Validation in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation, and understanding their mechanisms is key to optimizing reaction conditions and expanding their scope. rsc.org For 1-chloro-1-cyclopentene, several mechanistic hypotheses have been proposed and investigated.

One common pathway involves the oxidative addition of the C-Cl bond to a low-valent transition metal catalyst, typically palladium or nickel. wikipedia.org This is often the rate-determining step in catalytic cycles. liv.ac.uk For instance, in a palladium-catalyzed cross-coupling reaction, a Pd(0) species inserts into the C-Cl bond of this compound to form a Pd(II)-cyclopentenyl intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron or organotin reagent) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.orgethz.ch

Experimental validation for this hypothesis comes from various sources. The isolation and characterization of arylpalladium(II) arylsilanolate complexes provide evidence for the intermediates in the catalytic cycle. acs.org Furthermore, kinetic studies often show a dependence on the electronic nature of the substituents on both the chloroalkene and the coupling partner, consistent with the proposed oxidative addition and reductive elimination steps. liv.ac.ukacs.org For example, electron-rich phosphine (B1218219) ligands on the palladium center can facilitate the oxidative addition step. liv.ac.uk

A study on the palladium-catalyzed cross-coupling of arylsilanolates demonstrated two distinct mechanistic pathways depending on the reaction conditions. In the absence of free silanolate, transmetalation proceeds through a neutral 8-Si-4 intermediate. However, under catalytic conditions with an excess of silanolate, an anionic 10-Si-5 intermediate becomes the dominant pathway. acs.org This highlights the nuanced nature of these reaction mechanisms and the importance of reaction conditions in dictating the operative pathway.

The table below summarizes key findings from mechanistic studies on cross-coupling reactions involving chloro-olefins.

| Catalyst System | Proposed Mechanism | Experimental Evidence |

| Pd(0)/phosphine ligand | Oxidative addition, transmetalation, reductive elimination | Isolation of Pd(II) intermediates, kinetic studies showing ligand and substrate effects. liv.ac.ukacs.org |

| Rh(I)/phosphine ligand | Oxidative addition of C-Cl bond followed by C-C reductive elimination. acs.org | X-ray crystal structures of rhodium(III) oxidative addition products. acs.org |

| Ni(0)/terpyridine | Single-electron transfer (SET) for less hindered substrates, concerted oxidative addition for sterically hindered substrates. marquette.edu | Radical clock experiments, product analysis showing ring-opened products for radical pathways. marquette.edu |

Kinetic and Isotopic Labeling Studies for Elimination-Addition Processes

Elimination-addition reactions represent another important class of transformations for this compound. These reactions typically proceed through a cycloalkyne intermediate, which is then trapped by a suitable nucleophile. Kinetic and isotopic labeling studies have been instrumental in confirming this two-step mechanism.

For example, the reaction of this compound with a strong base can lead to the formation of cyclopentyne (B14760497) via an E2 elimination. The rate of this reaction would be expected to show a second-order dependence on the concentrations of the substrate and the base. The transient cyclopentyne can then undergo a [2+2] cycloaddition or be trapped by other reagents present in the reaction mixture.

Kinetic isotope effect (KIE) studies provide further insight into the rate-determining step of a reaction. For the elimination of HCl from a chlorinated hydrocarbon, a primary KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step. snnu.edu.cn For the reaction of chlorine atoms with cyclopentene (B43876), a carbon kinetic isotope effect (KIE) has been measured, providing insights into the transition state structure. researchgate.netyorku.ca The measured KIE for cyclopentene was 3.75 ± 0.14 (‰), which is influenced by both the initial reversible addition of the chlorine atom and the subsequent stabilization of the intermediate adduct. researchgate.netyorku.ca

Deuterium (B1214612) labeling studies are also powerful tools for elucidating reaction mechanisms. nih.gov For instance, in a dual copper hydride and palladium-catalyzed reductive cross-coupling of olefins with aryl halides, deuterium labeling was used to probe the mechanism of aryl halide reduction. The use of a deuterated silane (B1218182) resulted in the formation of a deuterated arene, indicating that the reduction occurs via transmetalation with the silane as the hydride source, rather than through a β-hydride elimination pathway. nih.gov

The following table presents data from kinetic isotope effect studies on the reaction of chlorine atoms with various unsaturated hydrocarbons.

| Unsaturated Hydrocarbon | 12C/13C Kinetic Isotope Effect (‰) |

| Ethene | 5.65 ± 0.34 |

| Propene | 5.56 ± 0.18 |

| 1-Butene | 5.93 ± 1.16 |

| 1-Pentene | 4.86 ± 0.63 |

| Cyclopentene | 3.75 ± 0.14 |

| Toluene | 2.89 ± 0.31 |

Data sourced from researchgate.net

Analysis of Oxidative Addition Pathways in Chlorinated Olefins

The oxidative addition of a C-Cl bond to a transition metal center is a fundamental step in many catalytic reactions involving this compound. wikipedia.org This process can proceed through several distinct mechanisms, including concerted, SN2-type, ionic, and radical pathways. wikipedia.org The operative mechanism is highly dependent on the nature of the metal complex, the ligands, the substrate, and the reaction conditions. acs.orgacs.org

In a concerted mechanism , the C-Cl bond adds to the metal center in a single step, typically through a three-centered transition state. wikipedia.org This pathway is often observed for the addition of non-polar bonds like H-H and some C-H bonds. wikipedia.org

The SN2-type mechanism involves a nucleophilic attack of the metal center on the carbon atom of the C-Cl bond, leading to the displacement of the chloride ion. This pathway is favored for more electrophilic alkyl halides.

An ionic mechanism involves the initial dissociation of the substrate into ions in solution, followed by the coordination of the cation to the metal center. wikipedia.org For example, the addition of hydrogen chloride can proceed through an ionic pathway. wikipedia.org

Radical mechanisms for oxidative addition involve single-electron transfer (SET) steps, generating radical intermediates. acs.org These pathways are often implicated in reactions involving cobalt and nickel catalysts. marquette.eduacs.org For instance, the oxidative addition of an organic electrophile to an electrochemically generated Co(I) complex can produce carbon-centered radicals. acs.org

Density functional theory (DFT) calculations have been employed to investigate the origin of stereoselectivity in the oxidative addition of 3-chloro-cyclopentene to a Pd(0) complex. These studies analyzed the preference for syn versus anti addition and found that the ligation of the palladium center plays a crucial role in determining the stereochemical outcome. acs.org

The following table illustrates different oxidative addition pathways.

| Pathway | Description | Example |

| Concerted | Single-step addition of the C-Cl bond to the metal. wikipedia.org | Addition of H₂ to Vaska's complex. wikipedia.org |

| SN2-type | Nucleophilic attack by the metal on the carbon, displacing the halide. | Common for electrophilic alkyl halides. |

| Ionic | Initial dissociation of the substrate into ions, followed by coordination. wikipedia.org | Addition of HCl to a metal complex. wikipedia.org |

| Radical | Involves single-electron transfer (SET) steps to form radical intermediates. acs.org | Oxidative addition to Co(I) complexes. acs.org |

Distinguishing Ionic versus Radical Reaction Mechanisms in this compound Transformations

Distinguishing between ionic and radical reaction mechanisms is a critical aspect of understanding the reactivity of this compound. The reaction pathway can often be influenced by the reaction conditions, such as the presence of radical initiators or inhibitors, the solvent, and the nature of the reagents. researchgate.netmasterorganicchemistry.com

Ionic mechanisms are typically favored in polar solvents and in the presence of strong electrophiles or nucleophiles. For example, the addition of halogens like chlorine or bromine to an alkene in a non-polar solvent often proceeds through a halonium ion intermediate, which is a hallmark of an ionic pathway. researchgate.net The stereochemistry of the addition product can also provide clues; for instance, anti-addition is often observed in ionic halogenation reactions.

Radical mechanisms , on the other hand, are promoted by radical initiators (e.g., peroxides, UV light) and are less sensitive to solvent polarity. masterorganicchemistry.comlibretexts.org The presence of radical scavengers, such as TEMPO, can inhibit radical reactions, providing strong evidence for a radical pathway. nih.gov Radical reactions often lead to a mixture of stereoisomers, as the radical intermediates are typically planar or rapidly inverting. researchgate.net

In the context of this compound, reactions with chlorine atoms are known to proceed via a radical addition mechanism. nih.govresearchgate.net The initial step is the addition of a chlorine radical to the double bond, forming a chloro-substituted radical intermediate. researchgate.net This intermediate can then undergo further reactions.

Competition experiments can also be used to differentiate between ionic and radical pathways. For example, the relative reactivity of different alkenes towards a particular reagent can indicate the nature of the attacking species. Electrophilic additions are sensitive to the electron density of the double bond, whereas radical additions are more influenced by the stability of the resulting radical intermediate. masterorganicchemistry.com

The table below outlines key characteristics that help distinguish between ionic and radical mechanisms.

| Characteristic | Ionic Mechanism | Radical Mechanism |

| Initiation | Often spontaneous with electrophiles/nucleophiles. | Requires an initiator (e.g., UV light, peroxides). masterorganicchemistry.com |

| Solvent Effects | Favored in polar solvents. | Less sensitive to solvent polarity. |

| Inhibitors | Generally not inhibited by radical scavengers. | Inhibited by radical scavengers (e.g., TEMPO). nih.gov |

| Stereochemistry | Often stereospecific (e.g., anti-addition). researchgate.net | Often leads to a mixture of stereoisomers. researchgate.net |

| Intermediates | Carbocations, carbanions, halonium ions. masterorganicchemistry.com | Free radicals. masterorganicchemistry.com |

Spectroscopic Characterization and Advanced Structural Analysis of 1 Chloro 1 Cyclopentene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. uobasrah.edu.iq For 1-Chloro-1-cyclopentene, both ¹H and ¹³C NMR provide critical data for confirming its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different hydrogen environments in the molecule. The vinylic proton, attached to the double bond, typically appears as a multiplet in the downfield region. The allylic protons and the other methylene (B1212753) protons on the cyclopentene (B43876) ring give rise to complex multiplets in the upfield region due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. nih.govguidechem.com The two sp² hybridized carbons of the double bond are readily identified by their characteristic downfield chemical shifts. The carbon atom bonded to the chlorine atom (C-1) is significantly deshielded, appearing at a lower field compared to the other vinylic carbon. The sp³ hybridized carbons of the cyclopentene ring appear at higher fields.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Vinylic) | ~5.8-6.0 | Multiplet |

| ¹H (Allylic) | ~2.4-2.6 | Multiplet |

| ¹H (Methylene) | ~1.8-2.2 | Multiplet |

| ¹³C (C-Cl) | ~130-135 | Singlet |

| ¹³C (C=C) | ~125-130 | Singlet |

| ¹³C (Allylic) | ~30-35 | Singlet |

| ¹³C (Methylene) | ~20-30 | Singlet |

Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint unique to its structure and bonding. acs.orgaip.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. nih.gov A prominent feature is the C=C stretching vibration, which typically appears in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the vinylic and aliphatic protons are observed above and below 3000 cm⁻¹, respectively. The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. scienceopen.comtacr.cz The C=C double bond stretch is usually a strong and sharp band in the Raman spectrum. The symmetric vibrations of the cyclopentene ring are also often more intense in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (sp²) | 3100-3000 | IR, Raman |

| C-H Stretch (sp³) | 3000-2850 | IR, Raman |

| C=C Stretch | 1650-1600 | IR, Raman |

| CH₂ Bend | 1470-1430 | IR |

| C-Cl Stretch | 800-600 | IR, Raman |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. nist.gov

Upon electron ionization, this compound forms a molecular ion ([M]⁺) with an m/z (mass-to-charge ratio) corresponding to its molecular weight (102.56 g/mol ). nih.govnist.gov The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound include the loss of a chlorine atom to form a cyclopentenyl cation and the loss of HCl. Further fragmentation of the cyclopentene ring can also occur. An unidentified peak at an m/z of 102 has been observed in some analyses, with a fragmentation pattern consistent with 3-chloro-1,3-pentadiene. acs.org

Interactive Data Table: Major Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

| 102/104 | [C₅H₇Cl]⁺ | Molecular Ion ([M]⁺) |

| 67 | [C₅H₇]⁺ | Loss of Cl |

| 66 | [C₅H₆]⁺ | Loss of HCl |

Advanced Spectroscopic Probes for Electronic and Conformational Landscapes (e.g., Photoelectron Spectroscopy)

Advanced spectroscopic techniques, such as photoelectron spectroscopy (PES), provide deeper insights into the electronic structure and conformational properties of molecules. acs.org

Photoelectron Spectroscopy (PES): PES measures the ionization energies of a molecule, which correspond to the energies of its molecular orbitals. The photoelectron spectrum of this compound would reveal information about the energies of the π orbital of the double bond and the lone pair orbitals of the chlorine atom. Theoretical studies using methods like density functional theory (DFT) can be used to simulate and interpret the photoelectron spectra of related chlorofluoroethenes, aiding in the assignment of experimental bands. ntcu.edu.tw

Conformational Analysis: The cyclopentene ring is not planar and exists in a puckered conformation. acs.org While this compound is a relatively simple molecule, computational studies can be employed to investigate its conformational landscape. These studies can help determine the most stable conformation and the energy barriers between different puckered forms, which can be influenced by the presence of the chloro substituent. Studies on related compounds like 1-chlorosilacyclopentane have utilized theoretical calculations to investigate envelope and twisted ring shapes. lmaleidykla.lt

Advanced Synthetic Applications and Functional Material Integration of 1 Chloro 1 Cyclopentene

Role of 1-Chloro-1-cyclopentene as a Synthon in Fine Chemical Synthesis

This compound serves as a valuable synthon, or synthetic building block, for the introduction of the cyclopentenyl moiety into a variety of organic molecules. Its utility is largely derived from its participation in a range of cross-coupling reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, this compound readily undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids, a transformation known as the Suzuki coupling. organic-chemistry.orgscbt.com This reaction is a powerful tool for the synthesis of aryl-substituted cyclopentenes, which are structural motifs found in numerous complex organic molecules. Similarly, it can be coupled with arylzinc reagents in Negishi-type couplings and with thiols to form the corresponding thioethers, all under the catalysis of air-stable palladium complexes. scbt.com These reactions provide efficient routes to styrene (B11656) derivatives and biaryls, which are important intermediates in the synthesis of fine chemicals. scbt.com

The reactivity of the vinyl chloride moiety in this compound also allows for its participation in other significant transformations such as Sonogashira and Heck couplings. The Sonogashira reaction enables the formation of a carbon-carbon bond between the cyclopentene (B43876) ring and a terminal alkyne, leading to the synthesis of enynes. The Heck reaction, on the other hand, facilitates the substitution of the chlorine atom with an alkene, forming substituted dienes. These coupling methodologies expand the synthetic utility of this compound, allowing for the construction of a wide array of functionalized cyclopentene derivatives.

| Coupling Reaction | Reactant | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acids | Palladium complexes | Aryl-substituted cyclopentenes |

| Negishi Coupling | Arylzinc reagents | Palladium complexes | Aryl-substituted cyclopentenes |

| Thiol Coupling | Thiols | Palladium complexes | Cyclopentenyl thioethers |

| Sonogashira Coupling | Terminal alkynes | Palladium and Copper complexes | Cyclopentenyl-alkynes (Enynes) |

| Heck Coupling | Alkenes | Palladium complexes | Substituted cyclopentenyl-alkenes (Dienes) |

Applications in the Construction of Pharmaceutical Intermediates and Agrochemicals

The cyclopentane (B165970) ring is a common structural feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, its derivatives and related structures play a crucial role as intermediates.

A significant example in the agrochemical sector is the synthesis of the fungicide prothioconazole. A key intermediate for this fungicide is 1-chloro-1-chloroacetyl-cyclopropane. google.comgoogle.com This intermediate is synthesized through a multi-step process that involves the formation of a cyclopropane (B1198618) ring. While not directly derived from this compound, the synthesis of this crucial agrochemical intermediate highlights the importance of halogenated cyclic structures in the development of modern crop protection agents. The synthesis of such intermediates often involves cyclization reactions where a chlorinated precursor could conceptually be employed.

In the realm of medicinal chemistry, the synthesis of functionalized cyclopentanes is of great interest. Copper-catalyzed [3 + 2] cycloadditions of N-tosylcyclopropylamine with alkynes and alkenes provide a route to diversified aminated cyclopentene and cyclopentane derivatives that are relevant for drug synthesis. organic-chemistry.org Although this example does not directly use this compound, it demonstrates the value of cyclopentene scaffolds in generating molecules with potential pharmaceutical applications. The reactivity of this compound in cross-coupling reactions could be leveraged to introduce the cyclopentenyl moiety into complex molecules that serve as precursors to pharmaceutical agents.

Utilization in Polymer Chemistry and Advanced Material Fabrication

The presence of a double bond and a halogen atom makes this compound a potentially valuable monomer for polymerization and the fabrication of advanced materials. While research specifically detailing the polymerization of this compound is not abundant, the polymerization of related vinyl chlorides and cyclic olefins provides a strong indication of its potential.

The polymerization of vinyl chloride is a well-established industrial process that yields polyvinyl chloride (PVC), a versatile and widely used polymer. essentialchemicalindustry.orgvalcogroup-valves.com This process typically proceeds via free-radical polymerization in suspension or emulsion. essentialchemicalindustry.orgvalcogroup-valves.com Given the structural similarity, it is conceivable that this compound could undergo similar polymerization reactions to produce a polymer with a repeating cyclopentenyl chloride unit. Such a polymer would be expected to exhibit unique physical and chemical properties due to the presence of the cyclic structure and the chlorine atom, potentially offering advantages in terms of thermal stability, chemical resistance, and flame retardancy.

Furthermore, the field of cyclic olefin copolymers (COCs) and cyclic olefin polymers (COPs) has seen significant advancements. acs.orgacs.orgnih.govresearchgate.net These materials are known for their excellent optical transparency, high thermal stability, and low moisture absorption, making them suitable for applications in optics, electronics, and medical devices. acs.orgnih.govresearchgate.net The incorporation of a halogenated cyclic olefin like this compound into a copolymer could lead to materials with a higher refractive index, a desirable property for optical applications. acs.orgacs.org Moreover, the chlorine atom could serve as a functional handle for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional groups. For instance, the presence of chlorine could enhance the flame-retardant properties of the resulting polymer. scilit.com

| Polymerization Method | Potential Polymer from this compound | Potential Properties |

| Free-Radical Polymerization | Poly(this compound) | Enhanced thermal stability, chemical resistance, flame retardancy |

| Copolymerization | Cyclic Olefin Copolymer with this compound units | High refractive index, tunable properties via post-polymerization modification |

Precursor for Structurally Diverse Cyclopentane and Cyclopropane Derivatives

This compound is a valuable starting material for the synthesis of a wide range of structurally diverse cyclopentane and cyclopropane derivatives. The double bond and the chlorine atom provide two reactive sites that can be selectively functionalized to introduce new substituents and create complex molecular architectures.

The synthesis of functionalized cyclopentanes can be achieved through various strategies starting from cyclopentene derivatives. For instance, multicomponent reactions of 1,2-allenic ketones with 4-chloroacetoacetate can lead to the formation of diversely functionalized cyclopentene derivatives. acs.org While not directly employing this compound, this highlights the utility of building blocks that can be conceptually derived from it. The chlorine atom in this compound can be displaced by nucleophiles or participate in coupling reactions to introduce a variety of functional groups, which can then be further manipulated to create highly substituted cyclopentane rings.

The transformation of cyclopentene derivatives into cyclopropane-containing molecules is also a significant area of synthetic chemistry. Cyclopropanation of the double bond in this compound can be achieved using various reagents, such as carbenes or carbenoids. wikipedia.orgyoutube.commasterorganicchemistry.com The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation. masterorganicchemistry.com The resulting 1-chloro-bicyclo[3.1.0]hexane system would be a highly strained and reactive intermediate, suitable for further synthetic transformations. The presence of the chlorine atom could influence the stereoselectivity of the cyclopropanation and provide a handle for subsequent functionalization of the cyclopropane ring.

Integration into Catalytic Olefin Metathesis and Cyclization Strategies

Catalytic olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgrsc.orgrsc.orgnih.govyoutube.com While the direct participation of this compound in ring-opening metathesis polymerization (ROMP) is not extensively documented, the metathesis of haloalkenes is a known process. Kinetically E-selective cross-metathesis reactions have been developed to generate thermodynamically disfavored alkenyl chlorides with high stereoselectivity using molybdenum-based catalysts. essentialchemicalindustry.org This suggests that this compound could potentially be a substrate in cross-metathesis reactions with other olefins, leading to the formation of novel substituted cyclopentenes.

Ring-closing metathesis (RCM) is another powerful application of olefin metathesis for the synthesis of cyclic compounds. wikipedia.orgrsc.orgnih.govyoutube.com A molecule containing two terminal alkene functionalities can undergo intramolecular metathesis to form a cyclic alkene. While this compound itself would not undergo RCM, it could be a precursor to a diene that could then be subjected to RCM to form a bicyclic system. For instance, a cross-metathesis reaction between this compound and a diene could generate a new diene that, upon RCM, would yield a bicyclic structure containing a chlorinated cyclopentene ring.

Beyond metathesis, this compound can be a precursor for various cyclization strategies. The intramolecular Heck reaction, for example, involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product. A molecule containing both the 1-chloro-1-cyclopentenyl moiety and a tethered alkene could undergo an intramolecular Heck reaction to construct a new ring fused to the cyclopentene ring.

Conclusion and Future Research Directions in 1 Chloro 1 Cyclopentene Chemistry

Summary of Key Achievements and Unresolved Challenges

The primary achievement in the chemistry of 1-chloro-1-cyclopentene lies in its successful application as a substrate in palladium-catalyzed cross-coupling reactions. This has enabled the synthesis of a diverse array of substituted cyclopentenes, including styrene (B11656) derivatives, biaryls, and thioethers sigmaaldrich.com. These reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic utility of the this compound core.

However, significant challenges remain. A major hurdle is the development of highly stereocontrolled reactions involving this compound. While methods for the stereoselective synthesis of cyclopentene (B43876) derivatives exist, those specifically starting from this compound are less developed nih.govnih.gov. Achieving high levels of stereoselectivity in reactions at the double bond or at adjacent positions is a key area for future research. Furthermore, the synthesis of this compound itself often relies on traditional methods that may not align with the principles of green chemistry, presenting an ongoing challenge for the development of more sustainable synthetic protocols.

Prospects for Asymmetric Synthesis and Stereoselective Transformations

The development of asymmetric syntheses and stereoselective transformations involving this compound is a burgeoning area with immense potential. The cyclopentene scaffold is a common motif in a multitude of biologically active molecules and natural products acs.org. Consequently, the ability to introduce chirality in a controlled manner is of paramount importance.

Future research will likely focus on the development of novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving this compound. This includes enantioselective cross-coupling reactions, asymmetric additions to the double bond, and stereoselective functionalization of the allylic positions. For instance, the use of chiral ligands in palladium-catalyzed reactions could enable the synthesis of optically active cyclopentene derivatives. The development of organocatalytic methods also presents a promising avenue for achieving high enantioselectivity in a more sustainable fashion researchgate.netrsc.org.

Below is a table summarizing potential stereoselective transformations for this compound:

| Transformation | Potential Chiral Catalyst/Reagent | Desired Chiral Product |

| Asymmetric Suzuki-Miyaura Coupling | Chiral Phosphine (B1218219) Ligands with Palladium | Axially chiral biaryls or enantioenriched 1-aryl-1-cyclopentenes |

| Asymmetric Heck Reaction | Chiral Diphosphine Ligands with Palladium | Enantioenriched 1-alkenyl-1-cyclopentenes with control of the new stereocenter |

| Asymmetric Dihydroxylation | Chiral Osmium Catalysts (e.g., AD-mix) | Chiral diols on the cyclopentane (B165970) ring |

| Asymmetric Epoxidation | Chiral Ketone Catalysts (e.g., Shi epoxidation) | Chiral epoxides on the cyclopentane ring |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the direction of chemical synthesis mdpi.cominnovareacademics.innih.gov. A key future direction for this compound chemistry is the development of sustainable and environmentally benign synthetic routes, both for the compound itself and for its subsequent transformations.

Traditional methods for the synthesis of vinyl chlorides can involve harsh reagents and generate significant waste wikipedia.org. Future research will focus on alternative, greener approaches. This could involve the use of bio-based feedstocks and renewable resources netlify.app. For instance, developing catalytic methods that utilize less toxic and more abundant metals, or even metal-free conditions, would be a significant advancement. The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are also critical areas of exploration mdpi.comrsc.org. Techniques like microwave-assisted synthesis could also contribute to more energy-efficient processes mdpi.com.

Potential for Novel Derivatizations and Functional Materials Development

The reactivity of this compound makes it an attractive starting material for the synthesis of novel derivatives with potential applications in materials science. While its use in synthesizing small molecules is established, its potential for creating functional polymers and materials remains largely untapped.

Future research is expected to explore the derivatization of this compound to introduce a variety of functional groups. These functionalized cyclopentene monomers could then be polymerized, for example, through ring-opening metathesis polymerization (ROMP), to create polymers with tailored properties rsc.orgresearchgate.net. The resulting functional polyolefins could find applications in areas such as drug delivery, specialty coatings, and advanced materials. For instance, incorporating cyclopentene derivatives into polymer backbones could influence properties like thermal stability, conductivity, and optical behavior. The development of cyclopentene-containing materials with unique electronic or photophysical properties is a particularly exciting prospect for future research.

The table below outlines potential functional materials derived from this compound:

| Derivative of this compound | Polymerization Method | Potential Application |

| Cyclopentene with pendant fluorescent group | ROMP | Fluorescent sensors, bioimaging |

| Cyclopentene with a cross-linking moiety | Free-radical polymerization | Thermosetting resins, composites |

| Cyclopentene with a liquid crystalline mesogen | Living polymerization | Liquid crystal displays, optical films |

| Cyclopentene with a biocompatible side chain | Controlled radical polymerization | Biomaterials, drug delivery systems |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-1-cyclopentene, and how can its purity be validated experimentally?

- Methodology : Synthesis typically involves chlorination of cyclopentene derivatives using reagents like HCl in the presence of Lewis acids (e.g., AlCl₃). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (¹H/¹³C NMR) to confirm absence of isomers (e.g., 3-chloro-1-cyclopentene) .

- Data Interpretation : Compare retention times in GC with commercial standards (e.g., Sigma-Aldrich) and cross-validate spectral data against NIST Chemistry WebBook entries .

Q. How to mitigate hazards associated with handling this compound in laboratory settings?

- Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles due to its classification as an eye irritant . Storage should prioritize airtight containers under inert gas (N₂/Ar) to prevent decomposition.

- Emergency Measures : Immediate flushing with water for eye exposure and activated charcoal adsorption for accidental ingestion, as per Haz-Map guidelines .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions of this compound be optimized for regioselective styrene derivative synthesis?

- Experimental Design :

- Catalyst Screening : Test air-stable Pd complexes (e.g., Pd(OAc)₂ with phosphine ligands) for coupling with arylboronic acids .

- Reaction Conditions : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios to maximize yield.

Q. What strategies resolve contradictions in reported reaction kinetics for this compound aminocarbonylation?

- Data Reconciliation :

- Control Variables : Standardize substrate concentrations, CO pressure, and catalyst loading across studies.

- Statistical Validation : Apply ANOVA to compare datasets from divergent conditions (e.g., benzylamine vs. aliphatic amines) .

Q. How does the electronic structure of this compound influence its reactivity in comparison to analogous chloroalkenes?

- Comparative Analysis :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions and LUMO positions relative to 1-chloropropene or 1-chloropentane .

- Experimental Correlates : Measure electrophilicity via Hammett constants in nucleophilic substitution reactions with thiols or Grignard reagents .

Methodological Frameworks

Designing a research question on the environmental persistence of this compound: A P-E/I-C-O approach

- Population (P) : Aquatic ecosystems exposed to industrial effluents.

- Exposure (E) : Quantify hydrolysis rates under varying pH/temperature.

- Comparison (C) : Contrast with degradation profiles of 1-chloropentane or chlorobenzene.

- Outcome (O) : Establish structure-degradability relationships using QSAR models .

Q. How to curate a literature review for this compound using multi-database strategies?

- Search Protocol :

- Term Generation : Validate synonyms (e.g., "chlorocyclopentene") via EPA ChemView and PubChem .

- Screening : Filter patents, non-peer-reviewed sources, and non-English articles. Prioritize journals with impact factors >3.0.

- Critical Appraisal : Use CAS SciFinder to track citation trends and identify knowledge gaps (e.g., lack of ecotoxicity data) .

Tables for Data Cross-Validation

| Property | This compound | 1-Chloropentane | 1-Chloropropene |

|---|---|---|---|

| Molecular Formula | C₅H₇Cl | C₅H₁₁Cl | C₃H₅Cl |

| Electrophilicity (DFT) | High (LUMO = -1.2 eV) | Moderate (LUMO = -0.8 eV) | High (LUMO = -1.3 eV) |

| Hydrolysis Half-life | 48 hrs (pH 7) | 120 hrs (pH 7) | 24 hrs (pH 7) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.